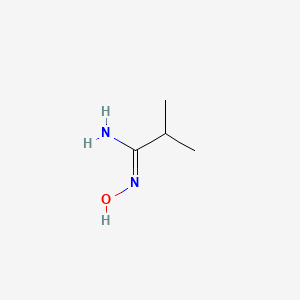

N'-hydroxy-2-methylpropanimidamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-methylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3(2)4(5)6-7/h3,7H,1-2H3,(H2,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRDEHLFNLLCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956988 | |

| Record name | N-Hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-56-3, 35613-84-4 | |

| Record name | (1Z)-N-Hydroxy-2-methylpropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-methylpropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-Hydroxy-2-methylpropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N'-hydroxy-2-methylpropanimidamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of N'-hydroxy-2-methylpropanimidamide, also known as isobutyramidoxime. The document details its physicochemical characteristics, a probable synthesis method, and potential biological activities, including its role as a nitric oxide donor and its reported antitumor properties.

Core Properties and Physicochemical Data

This compound is a small molecule with the chemical formula C4H10N2O[1][2]. It belongs to the class of amidoximes, which are known for a variety of biological activities[3]. The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1][2] |

| Molecular Weight | 102.14 g/mol | [1][2] |

| CAS Number | 35613-84-4 | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 60 °C | [1] |

| Boiling Point (Predicted) | 146.3 ± 23.0 °C | [3] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 15.04 ± 0.50 | [1] |

| Solubility | Chloroform, Methanol | [1] |

Experimental Protocols

Synthesis of this compound

A plausible and high-yield synthesis of this compound involves the reaction of isobutyronitrile with hydroxylamine[1]. This method is a common route for the preparation of amidoximes.

Materials:

-

Isobutyronitrile

-

Hydroxylamine (aqueous solution, e.g., 50%)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutyronitrile in a mixture of ethanol and water.

-

To this stirred solution, add an aqueous solution of hydroxylamine. A typical molar ratio would be a slight excess of hydroxylamine to isobutyronitrile.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours[1].

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water) and allow it to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. A reported yield for this type of synthesis is approximately 98%[1].

Characterization Protocols

Due to the lack of publicly available experimental spectra for this compound, the following represents a general protocol for the characterization of a newly synthesized amidoxime, with expected observations based on its structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show a doublet for the six methyl protons, a septet for the methine proton, and broad signals for the -NH₂ and -OH protons, which may be exchangeable with D₂O.

-

13C NMR: The carbon NMR spectrum should display signals for the methyl carbons, the methine carbon, and the quaternary carbon of the amidoxime group.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or of a thin film. Key expected vibrational bands include N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the isopropyl group, and the C=N stretching of the imidamide functionality.

3. Mass Spectrometry (MS):

-

Obtain the mass spectrum using a suitable ionization technique (e.g., electrospray ionization - ESI). The spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathways

Antitumor Activity

This compound, under its synonym isobutanamidoxime, has been reported to exhibit antitumor activities, specifically against P388 leukemia[1]. The precise mechanism of action for its anti-leukemic effect is not well-documented in the available literature. However, the biological activity of amidoximes is a broad area of research, with various proposed mechanisms that could contribute to their anticancer properties.

Nitric Oxide Donor Pathway

A significant aspect of the biological activity of amidoximes is their ability to act as nitric oxide (NO) donors[4]. This process is not dependent on nitric oxide synthase (NOS) but is catalyzed by cytochrome P450 enzymes[4][5].

The proposed signaling pathway involves the enzymatic oxidation of the amidoxime by cytochrome P450, leading to the release of nitric oxide and the corresponding amide, isobutyramide, as a byproduct[5]. The released nitric oxide can then participate in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission[4]. While this pathway explains the NO-donating properties of amidoximes, its direct link to the reported anti-P388 leukemia activity remains to be fully elucidated.

Experimental and Logical Workflows

The following diagram illustrates the logical workflow from the synthesis of this compound to the investigation of its biological properties.

This comprehensive guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation of the predicted properties and detailed investigation into its mechanisms of biological action are warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Hydroxy-2-Methylpropanamide: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylpropanamide, a key chemical intermediate in modern pharmacology. We will delve into its history, synthesis, and its pivotal role as a structural scaffold for a class of therapeutic agents known as Selective Androgen Receptor Modulators (SARMs). This document details the experimental protocols for its synthesis and relevant biological assays, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows.

Core Properties of 2-Hydroxy-2-Methylpropanamide

2-Hydroxy-2-methylpropanamide, also known as α-hydroxyisobutyramide, is a simple aliphatic amide with the chemical formula C₄H₉NO₂.[1] Its bifunctional nature, containing both a hydroxyl and an amide group, makes it a versatile building block in organic synthesis.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxy-2-methylpropanamide | [1] |

| CAS Number | 13027-88-8 | [1] |

| Molecular Formula | C₄H₉NO₂ | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 106-109 °C | [3] |

| Boiling Point | 137 °C (at 3 torr) | [3] |

| Synonyms | α-Hydroxyisobutyramide, 2-Hydroxyisobutyramide, 2-Methyllactamide | [1] |

Discovery and History

While the exact first synthesis of 2-hydroxy-2-methylpropanamide is not prominently documented, its industrial synthesis and utility became more evident through patent literature in the 1990s. Processes for its production, such as the hydration of acetone cyanohydrin, were developed to supply it as a chemical intermediate.[4][5]

The significance of this molecule in drug discovery surged with the advent of research into non-steroidal selective androgen receptor modulators (SARMs) in the late 1990s. Researchers identified the aryl-propionamide scaffold as a promising pharmacophore for developing tissue-selective androgen receptor agonists.[6][7] 2-Hydroxy-2-methylpropanamide serves as a crucial chiral building block for the synthesis of these complex aryl-propionamide derivatives, which form the core of many investigational SARM compounds.[2][6]

Synthesis of 2-Hydroxy-2-Methylpropanamide

The industrial production of 2-hydroxy-2-methylpropanamide is primarily achieved through two main routes: the hydration of acetone cyanohydrin or the condensation reaction of 2-hydroxy-2-methylpropanoic acid with ammonia.

Synthesis via Hydration of Acetone Cyanohydrin

A common industrial method involves the catalytic hydration of acetone cyanohydrin. This process is often performed continuously in a liquid phase.

Caption: Workflow for the synthesis of 2-hydroxy-2-methylpropanamide.

Synthesis via Condensation Reaction

Another established method is the condensation of 2-hydroxy-2-methylpropanoic acid with ammonia or its derivatives. This reaction typically requires an acid catalyst to facilitate the dehydration that forms the amide bond.[2]

Biological Significance: A Scaffold for SARMs

The primary interest in 2-hydroxy-2-methylpropanamide within the drug development community stems from its use as a precursor to aryl-propionamide derived SARMs. These compounds are designed to selectively activate the androgen receptor (AR) in anabolic tissues like muscle and bone while having minimal effects on androgenic tissues such as the prostate.[6][7]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In its classical signaling pathway, the binding of an androgen (or a SARM) to the AR in the cytoplasm induces a conformational change. This causes the dissociation of heat shock proteins (HSPs), leading to the translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

Caption: The classical androgen receptor signaling pathway activated by a SARM.

Quantitative Activity of Derived SARMs

Aryl-propionamide SARMs derived from the 2-hydroxy-2-methylpropanamide scaffold have demonstrated high binding affinity for the androgen receptor. This strong interaction is a key determinant of their biological activity.

| Compound Class | Target | Metric | Value Range | Reference(s) |

| Aryl-propionamide SARMs | Androgen Receptor | Ki | 2.0 - 3.8 nM | [8] |

Experimental Protocols

Synthesis of 2-Hydroxy-2-Methylpropanamide (Representative Protocol)

This protocol is a representative laboratory-scale procedure based on the condensation reaction method.[2]

Materials:

-

2-hydroxy-2-methylpropanoic acid

-

Ammonium hydroxide (28-30%)

-

Ethanol

-

Sulfuric acid (concentrated)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mole equivalent of 2-hydroxy-2-methylpropanoic acid in ethanol.

-

Add 1.2 mole equivalents of ammonium hydroxide to the solution.

-

Carefully add a catalytic amount (e.g., 0.05 mole equivalents) of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture to reflux (approximately 70-80 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-hydroxy-2-methylpropanamide.

Competitive Androgen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., a SARM derivative) for the androgen receptor using a radiolabeled ligand.[9][10][11]

Materials:

-

Purified androgen receptor ligand-binding domain (AR-LBD)

-

Radiolabeled androgen, e.g., [³H]-Dihydrotestosterone ([³H]-DHT)

-

Test compound

-

Assay buffer (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2)

-

Scintillation proximity assay (SPA) plates (e.g., 384-well Ni-chelate coated)

-

Scintillation counter

Procedure:

-

Coat the wells of the SPA plate with the purified AR-LBD and incubate for 30-60 minutes. Wash to remove unbound protein.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the serially diluted test compound to the wells.

-

Add a constant concentration of [³H]-DHT (e.g., 20 nM) to all wells.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 4-8 hours) at room temperature, protected from light.

-

Measure the radioactivity in each well using a scintillation counter.

-

The amount of bound radioligand will be inversely proportional to the affinity of the test compound for the AR.

-

Calculate the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by plotting the data and fitting to a sigmoidal dose-response curve.

Androgen Receptor Transactivation Assay

This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.[12][13][14][15]

Materials:

-

A human cell line stably transfected with the human androgen receptor and a reporter construct (e.g., PC-3 cells with an ARE-driven luciferase reporter gene).

-

Cell culture medium (e.g., DMEM/F12 with charcoal-stripped fetal bovine serum).

-

Test compound.

-

Positive control (e.g., Dihydrotestosterone).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 18,000 cells/well) and allow them to attach overnight.

-

Replace the medium with a medium containing serial dilutions of the test compound or controls.

-

Incubate the cells for 24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer.

-

The level of luminescence is proportional to the transcriptional activation of the androgen receptor by the test compound.

-

Calculate the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response).

Amidase Activity Assay

This protocol is for determining the activity of an amidase enzyme that can hydrolyze amide bonds, such as in 2-hydroxy-2-methylpropanamide. This method is based on the formation of a colored product from a hydroxamate.[16][17]

Materials:

-

Substrate (e.g., Acetamide or a relevant amide).

-

Hydroxylamine solution (e.g., 2 M, pH 7.2).

-

Amidase enzyme solution.

-

Buffer (e.g., 100 mM Sodium Phosphate, pH 7.2).

-

Color Reagent (acidic Ferric Chloride solution).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the buffer, substrate, and hydroxylamine in a microcuvette.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C).

-

Initiate the reaction by adding a known amount of the amidase enzyme solution.

-

Incubate for a fixed period (e.g., 5 minutes).

-

Stop the reaction by adding the acidic Ferric Chloride color reagent. This reagent forms a colored complex with the acethydroxamate produced.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 500 nm).

-

Quantify the amount of product formed by comparing the absorbance to a standard curve prepared with known concentrations of acethydroxamate.

-

Calculate the enzyme activity, typically expressed in units, where one unit is the amount of enzyme that converts a specific amount of substrate to product per minute under the defined conditions.

References

- 1. Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-2-methylpropanamide | 13027-88-8 | Benchchem [benchchem.com]

- 3. 2-Hydroxy-2-methylpropanamide, CasNo.13027-88-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 4. US5387715A - Process for producing α-hydroxy-isobutyramide - Google Patents [patents.google.com]

- 5. US5463123A - Process for producing α-hydroxyisobutyramide - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transactivation assay for detection of compounds with (anti)androgenic potential using PALM cells | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 13. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 14. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Assay and purification of ω-amidase/Nit2, a ubiquitously expressed putative tumor suppressor that catalyzes the deamidation of the α-keto acid analogues of glutamine and asparagine - PMC [pmc.ncbi.nlm.nih.gov]

N'-hydroxy-2-methylpropanimidamide: A Technical Review of Its Synthesis, Properties, and Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-hydroxy-2-methylpropanimidamide, also known as isobutanamidoxime, is a small molecule belonging to the class of amidoximes. This class of compounds has garnered interest in medicinal chemistry due to its structural similarity to hydroxyurea, a known inhibitor of ribonucleotide reductase with clinical applications in the treatment of certain cancers and sickle cell anemia. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical synthesis, physicochemical properties, and its reported antitumor activity, particularly against P388 leukemia. The document details experimental protocols and presents available data in a structured format to facilitate further research and development.

Chemical Properties and Synthesis

This compound is a white crystalline solid with the molecular formula C4H10N2O.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 35613-84-4 | [1] |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.136 g/mol | [1] |

| Melting Point | 60 °C | [1] |

| Boiling Point | 207.2 °C at 760 mmHg | [1] |

| Density | 1.09 g/cm³ | [1] |

| Flash Point | 79.1 °C | [1] |

| Solubility | Chloroform, Methanol | [1] |

| Storage Temperature | 2-8°C under inert gas | [1] |

Synthesis of this compound

A general and widely used method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine.[2] For this compound, the precursor is isobutyronitrile.

Experimental Protocol: Synthesis of Amidoximes[2]

The following is a general procedure for the synthesis of amidoximes, which can be adapted for this compound.

-

Reaction Setup: A solution of the corresponding nitrile (e.g., isobutyronitrile) is prepared in a suitable solvent, typically a mixture of ethanol and water.

-

Addition of Hydroxylamine: An aqueous solution of hydroxylamine hydrochloride is neutralized with a base, such as sodium carbonate or potassium hydroxide, to generate free hydroxylamine. This solution is then added to the nitrile solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., benzene) to yield the pure amidoxime.

Biological Activity and Potential Mechanism of Action

Antitumor Activity Against P388 Leukemia

The P388 murine leukemia model is a standard in vivo assay used for the screening of potential anticancer agents. The general protocol for this assay is described below.

Experimental Protocol: In Vivo P388 Leukemia Antitumor Assay[2]

-

Animal Model: Female BDF1 mice are used for the study.

-

Tumor Implantation: P388 leukemia is maintained by weekly passage of 10^6 P388 cells into DBA/2 mice. For the assay, ascitic fluid containing 10^5 P388 cells is implanted intraperitoneally (i.p.) into the BDF1 mice on day 0.

-

Drug Administration: The test compound (e.g., an amidoxime) is administered i.p. at various dose levels and schedules. A typical schedule involves daily injections for a set number of days, starting on day 1.

-

Evaluation of Antitumor Activity: The primary endpoint is the mean survival time of the treated mice compared to a control group receiving a vehicle. The antitumor activity is often expressed as the percentage of increase in lifespan (% ILS) or as a T/C ratio (median survival time of treated group / median survival time of control group x 100). A T/C value of ≥ 125% is generally considered to indicate significant antitumor activity.

Potential Mechanism of Action

The antitumor activity of amidoximes is often attributed to their ability to inhibit ribonucleotide reductase (RNR).[4] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By inhibiting RNR, these compounds can deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and, consequently, cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. The structural similarity of amidoximes to hydroxyurea, a known RNR inhibitor, supports this proposed mechanism.

Conclusion and Future Directions

This compound is a readily synthesizable compound with reported, albeit not quantitatively detailed in primary literature, antitumor activity against P388 leukemia. Its potential mechanism of action as a ribonucleotide reductase inhibitor places it in a class of compounds with proven clinical utility. The lack of publicly available, detailed quantitative biological data from peer-reviewed sources represents a significant gap in the literature.

Future research should focus on:

-

Re-evaluation and publication of the in vitro and in vivo antitumor activity of this compound against a panel of cancer cell lines, including P388 leukemia, to establish robust quantitative metrics such as IC50 and T/C values.

-

Elucidation of the precise mechanism of action , including direct confirmation of ribonucleotide reductase inhibition and investigation of its effects on cell cycle progression and apoptosis-related signaling pathways.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and potential for further development.

The detailed experimental protocols and compiled data within this guide provide a solid foundation for researchers to pursue these critical next steps in evaluating the therapeutic potential of this compound.

References

- 1. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. twu-ir.tdl.org [twu-ir.tdl.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Unveiling the Enigmatic Profile of N'-hydroxy-2-methylpropanimidamide: A Technical Guide to a Molecule of Untapped Potential

For Immediate Release

[City, State] – [Date] – N'-hydroxy-2-methylpropanimidamide, a small molecule with the chemical formula C4H10N2O, remains a compound of significant interest yet uncharacterized biological activity within the scientific community. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the potential biological relevance of this molecule by examining the activities of its structural analogs and proposing a roadmap for its systematic investigation. While direct experimental data on this compound is not publicly available, this whitepaper provides a foundational understanding to inspire and guide future research.

Executive Summary

This compound, also known as isobutyramidoxime, belongs to the class of amidoximes. While this specific molecule has not been the subject of extensive biological investigation, its structural motifs are present in a variety of biologically active compounds. Analysis of its analogs suggests potential for this compound to exhibit activities ranging from enzyme inhibition to receptor modulation. This document summarizes the known biological activities of related compounds, proposes potential therapeutic areas for investigation, and provides hypothetical experimental protocols and signaling pathways to be explored.

The Chemical Landscape: Learning from Analogs

The biological potential of this compound can be inferred from the established activities of structurally related molecules. Key compound classes and their observed biological effects are summarized below.

Table 1: Biological Activities of Compounds Structurally Related to this compound

| Compound Class | Core Structure | Observed Biological Activity | Potential Relevance for this compound |

| Derivatives of 2-hydroxy-2-methylpropanamide | 2-hydroxy-2-methylpropanamide | Selective Androgen Receptor Modulators (SARMs), Pyruvate Dehydrogenase Kinase (PDK) inhibitors | Potential for hormonal modulation or metabolic regulation. |

| N-hydroxy-amides | N-hydroxy-amide moiety | Histone Deacetylase (HDAC) inhibitors | Potential for epigenetic modification and anti-cancer activity. |

| Benzamides and N-substituted benzimidazole carboxamides | Amide and substituted ring structures | Antimicrobial and antiproliferative activities | Potential for development as an anti-infective or anti-cancer agent. |

Hypothetical Biological Activity and Therapeutic Applications

Based on the activities of its analogs, this compound could be hypothesized to interact with several biological targets. The presence of the N'-hydroxy-imidamide functional group suggests a potential role as a zinc-binding moiety, a characteristic of many enzyme inhibitors.

Potential Therapeutic Areas:

-

Oncology: Through potential inhibition of enzymes like HDACs or PDK, which are crucial for cancer cell proliferation and metabolism.

-

Infectious Diseases: By potentially disrupting microbial growth, as seen with other amide-containing compounds.

-

Endocrinology: Given the SARM activity of related propanamide derivatives, there is a possibility of interaction with nuclear receptors.

A Proposed Research Workflow: From Benchtop to Biological Insight

To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following workflow outlines a potential path for investigation.

An In-depth Technical Guide on the Potential Antitumor Properties of N'-hydroxy-2-methylpropanimidamide and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the antitumor properties of N'-hydroxy-2-methylpropanimidamide is not available in the current scientific literature. This guide, therefore, extrapolates potential mechanisms of action, experimental protocols, and quantitative data based on structurally and functionally related compounds, particularly hydroxyurea and hydroxamic acid derivatives.

Introduction

This compound is a small molecule whose potential as an antitumor agent is yet to be fully explored. Its chemical structure, featuring a hydroxyimidamide functional group, suggests possible mechanistic similarities to established anticancer drugs like hydroxyurea and various hydroxamic acid derivatives. This document provides a comprehensive overview of the theoretical antitumor properties of this compound, drawing parallels from existing research on analogous compounds. The aim is to furnish a foundational resource for researchers interested in the investigation and development of this and similar molecules as novel cancer therapeutics.

Potential Mechanisms of Action

The antitumor activity of compounds bearing a hydroxylated nitrogen moiety, such as the N'-hydroxy group in this compound, is often attributed to their ability to interact with key cellular enzymes involved in proliferation and survival. The primary hypothesized mechanisms of action are detailed below.

Inhibition of Ribonucleotide Reductase (RNR)

Hydroxyurea, a well-known anticancer agent, exerts its effect by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2][3] This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[1][2] The N'-hydroxy group in this compound could potentially mimic the action of hydroxyurea by quenching the tyrosyl free radical at the active site of the RNR M2 subunit, thereby halting DNA synthesis and inducing cell cycle arrest in the S-phase.[2][3]

Caption: Potential inhibition of Ribonucleotide Reductase (RNR) by this compound.

Inhibition of Histone Deacetylases (HDACs)

Hydroxamic acid derivatives are a class of compounds known to be potent inhibitors of zinc-dependent enzymes, most notably histone deacetylases (HDACs).[4] HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest, differentiation, and apoptosis. The N'-hydroxy group of this compound could chelate the zinc ion in the active site of HDACs, disrupting their function.[4]

Caption: Hypothesized HDAC inhibition by this compound leading to apoptosis.

Quantitative Data on Related Compounds

While specific data for this compound is unavailable, the following table summarizes typical in vitro cytotoxic activities of related hydroxyurea and hydroxamic acid derivatives against various cancer cell lines. This data is presented to provide a comparative baseline for future studies.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Hydroxyurea | HeLa (Cervical Cancer) | 100 - 500 | General Knowledge |

| Amino Acid Hydroxyurea Derivatives | SW620 (Colon Cancer) | 5 - 50 | [4] |

| Hydroxamic Acid Derivatives (HDACi) | MCF-7 (Breast Cancer) | 0.1 - 10 | General Knowledge |

| Hydroxamic Acid Derivatives (HDACi) | HCT116 (Colon Cancer) | 0.5 - 20 | General Knowledge |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antitumor properties of novel compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if the compound induces apoptosis (programmed cell death).

Methodology:

-

Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting and Staining: Both adherent and floating cells are collected, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic (Annexin V positive, PI negative), necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative) is determined.

Conclusion

While direct experimental evidence for the antitumor properties of this compound is currently lacking, its structural features suggest a strong potential for anticancer activity through mechanisms analogous to those of hydroxyurea and hydroxamic acid derivatives. The primary targets are likely to be ribonucleotide reductase and histone deacetylases. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound and its analogs as potential cancer therapeutic agents. Further research, including synthesis, in vitro screening, and in vivo studies, is warranted to validate these hypotheses and to elucidate the full therapeutic potential of this class of compounds.

References

The Pharmacology of Isobutanamidoxime: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the pharmacology of the amidoxime class of compounds, with Isobutanamidoxime serving as a representative molecule. As of the latest literature review, specific pharmacological data, detailed experimental protocols, and defined signaling pathways for Isobutanamidoxime are not extensively available in published scientific literature. Therefore, this guide extrapolates the known characteristics of amidoxime derivatives to provide a foundational understanding and a framework for the potential pharmacological profile of Isobutanamidoxime. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and based on methodologies commonly employed for the evaluation of novel chemical entities within this class.

Introduction to Amidoximes

Amidoximes are a class of organic compounds characterized by the presence of a hydroxylamino group (=N-OH) and an amino group (-NH2) attached to the same carbon atom. This unique structural feature confers upon them a versatile range of chemical and biological properties. They are often considered as bioisosteres of carboxylic acids and amides, a strategy frequently employed in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The amidoxime functional group is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3][4]

Isobutanamidoxime, with its isobutyl side chain, is a small molecule that embodies the fundamental characteristics of the amidoxime class. Its pharmacological profile is hypothesized to be driven by mechanisms common to other amidoximes, such as nitric oxide (NO) donation and enzyme inhibition.

Potential Pharmacodynamics of Isobutanamidoxime

The pharmacodynamic properties of a drug describe its biochemical and physiological effects on the body. For Isobutanamidoxime, two primary mechanisms of action are anticipated based on the known activities of the amidoxime class: nitric oxide donation and enzyme inhibition.

Nitric Oxide (NO) Donation

A prominent feature of many amidoxime-containing compounds is their ability to release nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][3]

Mechanism of NO Release: The bioactivation of amidoximes to release NO is often mediated by cytochrome P450 (CYP450) enzymes, particularly in the liver.[1] This enzymatic oxidation of the amidoxime moiety leads to the formation of an unstable intermediate that subsequently decomposes to release NO and the corresponding amide.

Potential Therapeutic Implications:

-

Cardiovascular Effects: By releasing NO, Isobutanamidoxime could induce vasodilation, leading to a reduction in blood pressure. This makes it a potential candidate for the development of antihypertensive agents.[3]

-

Anti-platelet Aggregation: NO is a potent inhibitor of platelet aggregation, suggesting that Isobutanamidoxime could have antithrombotic effects.[3]

Enzyme Inhibition

The amidoxime moiety can act as a chelating agent for metal ions, which are often present in the active sites of metalloenzymes. This property suggests that Isobutanamidoxime could function as an inhibitor of various enzymes.

Histone Deacetylases (HDACs): Some amidoxime derivatives have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation and are validated targets in oncology.[5] The amidoxime group can chelate the zinc ion in the active site of HDACs, leading to their inhibition.

Potential Therapeutic Implications:

-

Anticancer Activity: By inhibiting HDACs, Isobutanamidoxime could induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]

Potential Pharmacokinetics of Isobutanamidoxime

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][8][9][10] The physicochemical properties of Isobutanamidoxime will govern its ADME profile.

| Parameter | Predicted Property for Isobutanamidoxime | Rationale based on Amidoxime Class |

| Absorption | Good oral bioavailability. | The amidoxime group can improve cell permeability and oral absorption.[11] |

| Distribution | Moderate volume of distribution. | As a small molecule, it is expected to distribute into various tissues. |

| Metabolism | Primarily hepatic metabolism via CYP450 enzymes. | This is the main pathway for NO donation and bioactivation of amidoximes.[1] |

| Excretion | Renal excretion of metabolites. | Metabolites are generally more polar and are eliminated through the kidneys. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the pharmacological evaluation of any new chemical entity. Below are representative protocols that could be adapted for the study of Isobutanamidoxime.

In Vitro Nitric Oxide (NO) Release Assay

Objective: To quantify the release of NO from Isobutanamidoxime in the presence of a metabolic activation system.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from rats pre-treated with a CYP450 inducer (e.g., phenobarbital) by differential centrifugation.

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), NADPH, liver microsomes, and varying concentrations of Isobutanamidoxime.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

NO Detection: The amount of NO released is quantified indirectly by measuring the accumulation of its stable breakdown products, nitrite and nitrate, using the Griess reagent.

-

Data Analysis: A standard curve of sodium nitrite is used to calculate the concentration of nitrite in the samples.

HDAC Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Isobutanamidoxime against histone deacetylases.

Methodology:

-

Enzyme and Substrate: A commercially available HDAC fluorometric assay kit is used, which typically includes a human HDAC enzyme source (e.g., HeLa nuclear extract) and a fluorogenic HDAC substrate.

-

Assay Plate Preparation: In a 96-well plate, the HDAC enzyme, the fluorogenic substrate, and serial dilutions of Isobutanamidoxime are added. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control.

-

Incubation: The plate is incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

-

Development: A developer solution containing a protease and Trichostatin A is added to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm and 460 nm).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the Isobutanamidoxime concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the in vivo antihypertensive effect of Isobutanamidoxime.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as a model of essential hypertension.

-

Drug Administration: Isobutanamidoxime is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group may receive a known antihypertensive drug (e.g., captopril).

-

Blood Pressure Measurement: Systolic blood pressure (SBP) and heart rate (HR) are measured at different time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) using the tail-cuff method.

-

Data Analysis: The changes in SBP and HR from baseline are calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of Isobutanamidoxime with the vehicle control.

Summary and Future Directions

Isobutanamidoxime, as a representative of the amidoxime class, holds therapeutic potential, particularly in the areas of cardiovascular disease and oncology. Its pharmacology is likely centered around its ability to act as a nitric oxide donor and an enzyme inhibitor. The provided technical guide offers a framework for the systematic investigation of Isobutanamidoxime's pharmacological profile.

Future research should focus on the synthesis and in vitro and in vivo evaluation of Isobutanamidoxime to confirm its hypothesized pharmacological activities. Comprehensive ADME and toxicology studies will also be crucial to assess its drug-like properties and safety profile. Elucidation of its precise mechanism of action and identification of its molecular targets will be key to unlocking its full therapeutic potential.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. What Is ADME? – Drug Discovery Basics | Technology Networks [technologynetworks.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

The Pivotal Role of the 2-Hydroxy-2-Methylpropanamide Scaffold in the Development of Selective Androgen Receptor Modulators

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in muscle and bone, while minimizing the undesirable androgenic side effects in other tissues, such as the prostate and skin.[1][2] Nonsteroidal SARMs, in particular, have garnered significant attention in drug discovery, with several candidates advancing to clinical trials for conditions like muscle wasting and osteoporosis.[2][3] A prominent chemical class among nonsteroidal SARMs is the aryl propionamides, which are characterized by a core 2-hydroxy-2-methylpropanamide moiety. This central scaffold is crucial for high-affinity binding to the androgen receptor (AR) and for the tissue-selective activity of these compounds.

While the specific compound N'-hydroxy-2-methylpropanimidamide (PubChem CID: 2794833) is not widely documented as a direct precursor in the mainstream synthesis of prominent aryl propionamide SARMs, its structure is closely related to the fundamental 2-hydroxy-2-methylpropanamide core that is integral to this class of molecules.[2] This technical guide will delve into the critical role of this core scaffold in the development of aryl propionamide SARMs, covering its synthesis, mechanism of action, relevant quantitative data, and key experimental protocols.

The 2-Hydroxy-2-Methylpropanamide Core: Synthesis and Integration

The synthesis of aryl propionamide SARMs, such as Ostarine (MK-2866), typically involves the construction of the chiral 2-hydroxy-2-methylpropanamide core and its subsequent coupling to substituted aromatic rings. A common strategy employs a chiral starting material to establish the stereochemistry at the C2 position, which is often crucial for potent and selective AR binding.

A representative synthetic approach initiates from a chiral precursor, such as (R)-3-Bromo-2-hydroxy-2-methylpropanoic acid, which serves as a key building block for the core structure.[4] This intermediate can be coupled with a substituted aniline to form the amide bond. The final step often involves a nucleophilic substitution reaction where a phenoxide displaces the bromide to introduce the second aryl group, completing the SARM structure.

Caption: General synthetic workflow for aryl propionamide SARMs.

Mechanism of Action and Signaling Pathways

Aryl propionamide SARMs exert their effects by binding to the androgen receptor, a ligand-activated nuclear transcription factor.[1] Upon binding, the SARM induces a conformational change in the AR, leading to the dissociation of heat shock proteins, dimerization, and translocation of the SARM-AR complex into the nucleus.[5] In the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[6]

The tissue selectivity of SARMs is believed to arise from the unique conformation of the SARM-AR complex, which leads to differential recruitment of co-activator and co-repressor proteins in various tissues.[7] In anabolic tissues like muscle, the complex preferentially recruits co-activators, leading to the transcription of genes involved in muscle protein synthesis and growth.[8] Conversely, in androgenic tissues like the prostate, the conformation may favor the recruitment of co-repressors or a less efficient recruitment of co-activators, resulting in a partial agonist or even antagonist activity.[7]

The downstream signaling cascade in muscle cells involves the activation of key anabolic pathways. The AR can directly regulate the expression of myogenic differentiation markers.[9] Furthermore, androgen signaling can influence pathways such as the mTOR signaling cascade, which is a central regulator of muscle protein synthesis.[10]

Caption: Androgen receptor signaling pathway in muscle cells.

Quantitative Data on Aryl Propionamide SARMs

The following table summarizes key in vitro activity data for representative aryl propionamide SARMs, highlighting their high affinity for the androgen receptor.

| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Cell Line | Reference |

| Ostarine (MK-2866) | ~3.8 | ~10 | CV-1 | [4] |

| Andarine (S-4) | ~4 | ~20 | CV-1 | [7] |

| RAD140 | 7 | 0.1 | C2C12 | [5] |

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound for the androgen receptor.

Methodology:

-

Preparation of AR: A source of androgen receptor is required, which can be a recombinant human AR ligand-binding domain (LBD) or cytosolic extracts from tissues expressing high levels of AR (e.g., rat prostate).[11]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-Mibolerone, is used as the competitor.

-

Assay Procedure:

-

A constant concentration of the AR preparation and the radioligand are incubated in a multi-well plate.

-

Increasing concentrations of the unlabeled test compound (SARM) are added to the wells.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive androgen receptor binding assay.

Cell-Based Transcriptional Activation Assay

This assay measures the ability of a SARM to activate the androgen receptor and induce the transcription of a reporter gene.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., CV-1, HEK293) that does not endogenously express the AR is used.

-

Transfection: The cells are co-transfected with two plasmids:

-

An expression vector containing the full-length human androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

-

Treatment: After transfection, the cells are treated with varying concentrations of the test SARM or a reference androgen (e.g., DHT).

-

Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The data is then plotted as fold activation versus the log concentration of the compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to the reference androgen.

Conclusion

The 2-hydroxy-2-methylpropanamide scaffold is a cornerstone in the design and development of a major class of nonsteroidal SARMs. Its structural features are critical for achieving high-affinity binding to the androgen receptor and for modulating the receptor's conformation to achieve tissue-selective anabolic activity. A thorough understanding of the synthesis, mechanism of action, and in vitro evaluation of compounds built around this core is essential for the continued development of novel and improved SARMs for a variety of clinical applications. Future research in this area will likely focus on further refining the structure-activity relationships to enhance tissue selectivity and oral bioavailability, ultimately leading to safer and more effective therapies for muscle and bone-wasting diseases.

References

- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Preclinical Characterization of the Selective Androgen Receptor Modulator (SARM) RAD140 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-specific functions of androgen receptor in skeletal muscles [jstage.jst.go.jp]

- 7. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. elementsarms.com [elementsarms.com]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of N'-hydroxy-2-methylpropanimidamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening methodologies for N'-hydroxy-2-methylpropanimidamide derivatives and structurally related compounds. Given the limited direct literature on this specific scaffold, this guide leverages detailed protocols and data from closely related N-hydroxy-2-methylpropanamide derivatives to establish a robust framework for preliminary biological evaluation. The focus is on enzymatic inhibition and antioxidant capacity, common starting points for the assessment of novel chemical entities in drug discovery.

Introduction

This compound and its analogs belong to the broader class of N-hydroxy amidines and related structures which are of interest in medicinal chemistry. These scaffolds are often explored for their potential as enzyme inhibitors, owing to the coordinating capabilities of the N-hydroxy group with metal ions in enzyme active sites, and as antioxidants. Initial screening is a critical step to identify and characterize the biological activities of newly synthesized derivatives, guiding further optimization and development.

Data Presentation: Biological Activity of Related Derivatives

As a direct case study, the following table summarizes the biological activity of a series of N-substituted N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives. These compounds share a similar N-hydroxy-2-methylpropan core and provide valuable insights into the potential activities of the target class. The data presented includes IC50 values against butyrylcholinesterase (BChE) and their antioxidant activity determined by DPPH radical scavenging.[1][2]

| Compound ID | N-Substituent | Butyrylcholinesterase IC50 (µM)[1][2] | DPPH Scavenging Activity (%) |

| 5a | Methyl | > 100 | 25.3 |

| 5b | Ethyl | > 100 | 30.1 |

| 5c | n-Propyl | 95.12 ± 1.12 | 35.7 |

| 5d | Isopropyl | > 100 | 32.4 |

| 5e | sec-Butyl | 65.47 ± 0.69 | 45.8 |

| 5f | Allyl | 79.36 ± 0.92 | 40.2 |

| 5g | n-Butyl | 88.23 ± 0.87 | 38.9 |

| 5h | Isobutyl | > 100 | 33.1 |

| 5i | Benzyl | > 100 | 28.6 |

| Eserine | Standard | 0.85 ± 0.001 | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and reported methods for the screening of related N-hydroxy derivatives.[1][2][3]

Synthesis of N-Substituted N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide Derivatives (Illustrative)

A general two-step synthesis for related derivatives is described:

-

Formation of the Parent Sulfonamide: 2-amino-2-methylpropan-1-ol is reacted with benzenesulfonyl chloride to yield N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide.[1][2]

-

N-Substitution: The parent sulfonamide is then treated with various electrophiles (e.g., alkyl halides) in the presence of a base like sodium hydride in N,N-dimethylformamide (DMF) to furnish the N-substituted derivatives.[1][2]

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is performed using a modified Ellman's method in a 96-well microplate reader.

Materials:

-

Butyrylcholinesterase (BChE) from equine serum

-

Butyrylthiocholine chloride (BTCh)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate buffer (50 mM, pH 7.7)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Eserine (positive control)

Procedure:

-

Prepare the reaction mixture in a total volume of 100 µL per well.

-

Add 60 µL of sodium phosphate buffer to each well.

-

Add 10 µL of the test compound solution (final concentration to be tested, e.g., 0.5 mM).

-

Add 10 µL of BChE enzyme solution (0.005 units/well) and mix.

-

Pre-read the absorbance at 405 nm.

-

Initiate the reaction by adding 10 µL of BTCh solution.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add 10 µL of DTNB solution to stop the reaction and develop the color.

-

Measure the absorbance at 405 nm.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

IC50 values are determined by testing a range of compound concentrations and analyzing the data using suitable software (e.g., EZ-Fit Enzyme Kinetics Software).

DPPH Radical Scavenging Assay

This assay measures the antioxidant potential of the compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compounds

-

Quercetin or other standard antioxidant (positive control)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

-

In a 96-well plate, add 90 µL of the DPPH solution to each well.

-

Add 10 µL of the test compound solution at various concentrations.

-

Mix the contents and incubate the plate in the dark at 37°C for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the initial screening of novel chemical derivatives and the logical relationship of the enzymatic inhibition assay.

Caption: General workflow for the initial screening of novel chemical derivatives.

Caption: Logical diagram of competitive enzyme inhibition.

References

An In-depth Technical Guide on the Therapeutic Potential of Isobutanamidoxime and the Broader Amidoxime Class

Disclaimer: As of late 2025, publicly accessible scientific literature and clinical trial data on the specific therapeutic potential of Isobutanamidoxime are exceptionally limited. While chemical suppliers note its synthesis and availability, and it is cited as a reagent in patent literature for the creation of other molecules, there is a significant lack of in-depth research into its biological activity. This guide will therefore provide a comprehensive overview of the therapeutic potential of the broader class of amidoxime derivatives in oncology, a field where they have shown considerable promise. The experimental protocols and potential mechanisms of action described are representative of the amidoxime class and should not be directly attributed to Isobutanamidoxime without further specific investigation.

Introduction to Isobutanamidoxime

Isobutanamidoxime, also known by its synonyms Isobutyramide Oxime and N'-Hydroxy-2-methylpropanimidamide, is a small organic molecule.

Chemical Identity:

-

CAS Number: 35613-84-4

-

Molecular Formula: C4H10N2O

-

Molecular Weight: 102.14 g/mol

While direct therapeutic applications of Isobutanamidoxime are not documented, it has been used as a chemical intermediate in the synthesis of more complex molecules, such as BET-protein inhibitors, which themselves have shown potential in cancer therapy. The therapeutic interest in Isobutanamidoxime lies primarily in its core chemical structure—the amidoxime functional group.

The Therapeutic Potential of Amidoxime Derivatives in Oncology

Amidoxime derivatives have emerged as a versatile class of compounds with significant potential in cancer therapy.[1][2] Their therapeutic promise stems from several distinct mechanisms of action, including their roles as enzyme inhibitors, prodrugs for DNA-targeting agents, and nitric oxide donors.[3][4][5]

The anticancer effects of amidoxime derivatives can be attributed to several key mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Certain amidoxime derivatives have been designed as histone deacetylase inhibitors.[2] The amidoxime functional group can chelate the zinc ion in the active site of HDAC enzymes, leading to their inhibition.[2] This results in the hyperacetylation of histones, altering chromatin structure and leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]

-

Prodrugs for DNA-Binding Amidines: Amidoximes can serve as stable prodrugs for amidines.[3][6] Amidines are positively charged molecules that can bind to the minor groove of DNA, particularly at AT-rich sequences.[7] This interaction can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells. The conversion of the less basic amidoxime to the active amidine can occur in vivo, potentially offering a targeted delivery approach.[6]

-

Nitric Oxide (NO) Donors: Amidoximes can be metabolized in vivo to release nitric oxide (NO).[5] NO has a dual role in cancer; at high concentrations, it can induce apoptosis and inhibit tumor growth by generating reactive nitrogen species that cause DNA damage and cellular stress.[8][9][10]

-

Inhibition of Other Cancer-Related Enzymes: The amidoxime scaffold is being explored for the inhibition of other key enzymes in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion.[4]

While no specific data for Isobutanamidoxime is available, the following table summarizes the in vitro anticancer activity of other amidoxime derivatives from recent studies to illustrate the potential of this chemical class.

| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |

| Quinoline Amidoxime Derivatives | A549 (Lung), HeLa (Cervical), SW620 (Colorectal) | Sub-micromolar range | [3][7] |

| Coumarin Amidoxime Derivatives | HeLa (Cervical), HepG2 (Hepatocellular) | Nanomolar range | [3][7] |

| Histone Deacetylase Inhibitors | HCT116 (Colon), A549 (Lung) | Sub-micromolar range | [2] |

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the therapeutic potential of a novel amidoxime derivative, based on methodologies cited in the literature for this class of compounds.

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., A549, HeLa, SW620) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol provides a basic method to assess the interaction of an amidine (the active form of an amidoxime prodrug) with DNA.

-

Preparation of Solutions: Prepare a stock solution of calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the test compound.

-

Titration: Keep the concentration of the test compound constant and titrate with increasing concentrations of ctDNA.

-

Spectroscopic Measurement: Record the UV-Visible absorption spectrum of the compound after each addition of ctDNA.

-

Data Analysis: Analyze the changes in the absorption spectrum (e.g., hypochromism or hyperchromism, and red or blue shifts in the maximum wavelength) to determine if the compound is binding to the DNA and to calculate the binding constant.

Visualization of Potential Mechanisms

References

- 1. tdl-ir.tdl.org [tdl-ir.tdl.org]

- 2. Design, synthesis and in vitro evaluation of amidoximes as histone deacetylase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarship.miami.edu]

- 9. Nitric Oxide and Cancer Therapy: The Emperor has NO Clothes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of N'-hydroxy-2-methylpropanimidamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive protocol for the synthesis of N'-hydroxy-2-methylpropanimidamide, a valuable intermediate in drug discovery and development. The synthesis is achieved through the reaction of 2-methylpropanenitrile (isobutyronitrile) with hydroxylamine. This document outlines the detailed experimental procedure, including reaction setup, purification, and characterization of the final product. All quantitative data is summarized for clarity, and a signaling pathway diagram relevant to potential applications is provided. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as N'-hydroxy-isobutyramidoxime, belongs to the class of amidoximes. Amidoximes are an important functional group in medicinal chemistry, often used as precursors for the synthesis of various heterocyclic compounds and as bioisosteres for other functional groups. The synthesis of amidoximes is most commonly and efficiently achieved through the addition of hydroxylamine to a nitrile precursor. This document details a specific and reproducible protocol for the synthesis of this compound.

Materials and Methods

Materials

-

2-Methylpropanenitrile (Isobutyronitrile)

-

Hydroxylamine (50% aqueous solution)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

A detailed protocol for the synthesis of this compound is provided below, adapted from established procedures for the synthesis of aliphatic amidoximes.

1. Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanenitrile (1.0 eq) in ethanol (20 mL).

-

To this solution, add a 50% aqueous solution of hydroxylamine (2.0 eq).

-

Attach a reflux condenser to the flask.

2. Reaction Execution:

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Maintain the reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

-

After 8 hours, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine all organic layers.

4. Drying and Solvent Removal:

-